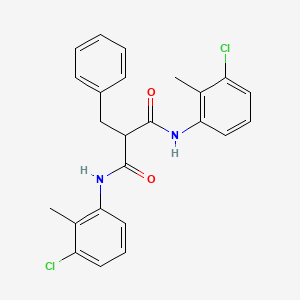
1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride is a chemical compound with the molecular formula C12H15F2NO2 It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with two fluorine atoms and two hydroxyl groups
Méthodes De Préparation
The synthesis of 1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Hydroxylation: Hydroxyl groups are introduced through oxidation reactions using oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and scalability .
Analyse Des Réactions Chimiques
1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding piperidine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mécanisme D'action
The mechanism of action of 1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride can be compared with other similar compounds, such as:
1-Benzyl-3,3-difluoropiperidine-4-ol: Lacks one hydroxyl group, leading to different chemical properties and reactivity.
1-Benzyl-3-fluoropiperidine-4,4-diol: Contains only one fluorine atom, affecting its biological activity and chemical stability.
1-Benzyl-4-hydroxypiperidine: Lacks fluorine atoms, resulting in different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H16ClF2NO2 |
|---|---|
Poids moléculaire |
279.71 g/mol |
Nom IUPAC |
1-benzyl-3,3-difluoropiperidine-4,4-diol;hydrochloride |
InChI |
InChI=1S/C12H15F2NO2.ClH/c13-11(14)9-15(7-6-12(11,16)17)8-10-4-2-1-3-5-10;/h1-5,16-17H,6-9H2;1H |
Clé InChI |
QQMKNRKZXKFQNQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(C1(O)O)(F)F)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


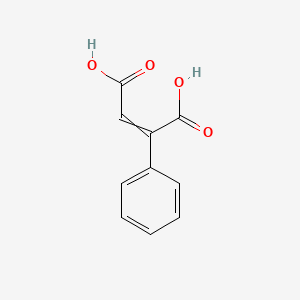
![N-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B12446193.png)
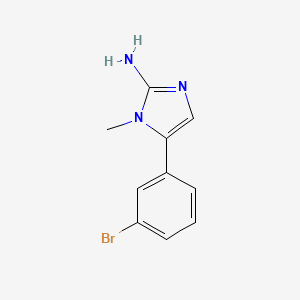
![2-[(Phenylcarbamothioyl)amino]benzamide](/img/structure/B12446207.png)
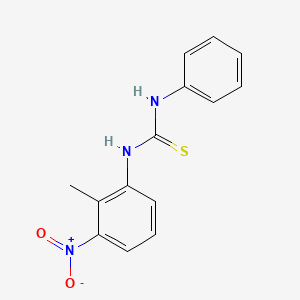
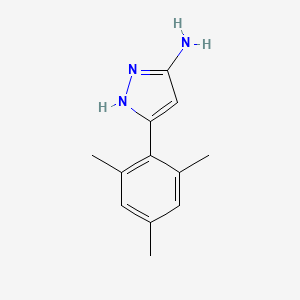
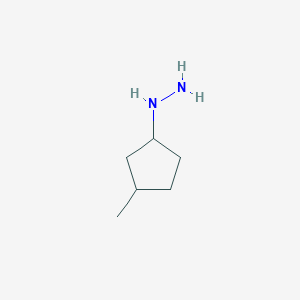
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12446214.png)
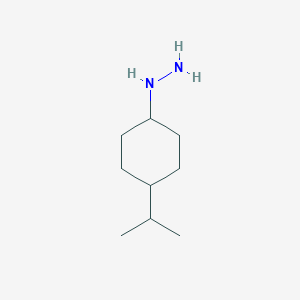
![10-acetyl-11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446229.png)
![(6-Chlorobenzo[d]oxazol-2-yl)guanidine](/img/structure/B12446233.png)
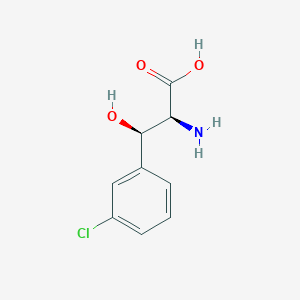
![4-chloro-2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12446254.png)
